N'-[(5-methyl-2-furyl)methylene]isonicotinohydrazide
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Overview
Description
N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, where the nitrogen is bonded to an alkyl or aryl group. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide typically involves the condensation reaction between pyridine-4-carbohydrazide and 5-methylfurfural. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazone group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding oxides of the compound.
Reduction: Reduced hydrazone derivatives.
Substitution: Various substituted hydrazone derivatives depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Biology: Exhibits potential antimicrobial and antioxidant properties, making it a candidate for biological studies.
Medicine: Investigated for its potential anticancer and anti-inflammatory activities.
Industry: Potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound’s antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, while its antioxidant activity is due to its ability to scavenge free radicals .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(5-methylfuran-2-yl)methylidene]pyridine-4-carbohydrazide is unique due to the presence of the 5-methylfuran moiety, which imparts distinct electronic and steric properties. This makes it a versatile ligand in coordination chemistry and a potential candidate for various biological applications .
Properties
CAS No. |
92577-28-1 |
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Molecular Formula |
C12H11N3O2 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
N-[(E)-(5-methylfuran-2-yl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C12H11N3O2/c1-9-2-3-11(17-9)8-14-15-12(16)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16)/b14-8+ |
InChI Key |
RQXYZIPZGWAYFQ-RIYZIHGNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N/NC(=O)C2=CC=NC=C2 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC=NC=C2 |
Origin of Product |
United States |
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